(E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate
Description
Properties
IUPAC Name |
propan-2-yl 4-[[(E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12(2)24-19(23)14-5-7-16(8-6-14)21-10-15(9-20)18-22-17(11-25-18)13-3-4-13/h5-8,10-13,21H,3-4H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCAJWKTTIKKSI-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyano group and the vinyl linkage. The final step involves esterification to form the isopropyl benzoate ester. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
(E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The cyano group and thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Derivatives
The 4-cyclopropylthiazol-2-yl group distinguishes this compound from simpler thiazole derivatives. Cyclopropyl substituents are known to enhance metabolic stability and modulate electronic effects compared to methyl or phenyl groups.
Cyano-Vinylamino Linkage
The (E)-configured cyano-vinyl group introduces rigidity and conjugation, which may improve binding affinity compared to non-conjugated or (Z)-isomers. This structural motif is absent in chlorpropham (a carbamate herbicide), which relies on a carbamate linkage for activity . The cyano group’s electron-withdrawing properties could also influence reactivity in synthetic steps, as seen in α-ketoamide syntheses using OxymaPure to suppress side reactions .
Isopropyl Ester Functionality
The isopropyl benzoate ester contrasts with ethyl or methyl esters in terms of steric bulk and hydrolysis kinetics. For instance, methoprene’s isopropyl dodecadienoate ester contributes to its persistence as a pesticide, suggesting that the target compound’s ester may similarly enhance environmental stability . However, the benzoate backbone may alter solubility and diffusion rates compared to aliphatic esters.
Data Tables
Table 1: Structural Comparison with Key Analogs
Biological Activity
(E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thiazole ring, a cyano group, and an isopropyl benzoate moiety, which suggests diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
The compound can be represented by the following structural formula:
This compound features:
- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
- Cyano Group : Associated with anti-inflammatory and anticancer activities.
- Isopropyl Benzoate Moiety : Enhances lipophilicity, potentially improving membrane permeability.
Anticancer Potential
Preliminary studies indicate that compounds similar to (E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate exhibit significant anticancer properties. For instance, thiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways remain to be fully elucidated, but its structural motifs suggest potential efficacy against various cancers.
The mechanism of action may involve:
- Enzyme Inhibition : The thiazole ring can interact with enzymes involved in cancer progression.
- Binding Affinity : The cyano group may form hydrogen bonds with active site residues of target proteins, enhancing binding efficiency.
- Stabilization Effects : The presence of the isopropyl group might stabilize the compound-enzyme complex through hydrophobic interactions.
Synthesis
The synthesis of (E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate can be achieved through multicomponent reactions (MCRs). This method allows for the efficient assembly of complex molecules from multiple starting materials. Key steps include:
- Formation of the Thiazole Ring : Reacting α-haloketones with thiourea.
- Cyano Group Introduction : Via nucleophilic substitution.
- Esterification : Finalizing the structure through esterification with isopropanol.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Thiazole Derivatives | Thiazole ring | Antimicrobial, anticancer |
| Cyano Compounds | Cyano group | Anti-inflammatory, anticancer |
| Isopropyl Benzoates | Isopropyl group | Enhanced membrane permeability |
The unique combination of these structural components in (E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
- Thiazole Derivatives in Cancer Treatment : Research indicates that thiazole-based compounds can inhibit CDK9-mediated transcription, reducing levels of anti-apoptotic proteins such as Mcl-1 . This suggests a pathway through which (E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate might exert its effects.
- Antimicrobial Properties : Studies have shown that thiazole derivatives possess significant antibacterial and antifungal properties, indicating that (E)-isopropyl 4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)benzoate may also exhibit similar activities .
- Material Science Applications : Beyond medicinal chemistry, this compound's unique properties could be explored in organic electronics or as intermediates in advanced material synthesis.
Q & A
Basic: What functional groups in this compound are critical for its reactivity and biological activity?
The compound contains a thiazole ring , cyano group , vinyl linkage , and isopropyl ester , which collectively influence its reactivity and bioactivity. The thiazole ring enables π-π stacking and hydrogen bonding with biological targets, while the cyano group acts as an electrophile in enzyme interactions. The isopropyl ester enhances lipophilicity, affecting cellular uptake .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Key steps include:
- Cyclization : Use absolute ethanol with glacial acetic acid as a catalyst for thiazole ring formation (reflux at 80°C for 4–6 hours) .
- Vinylation : Employ Heck coupling under inert conditions (Pd catalysts, 100–120°C) to minimize side products .
- Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Yields can exceed 70% with optimized stoichiometry .
Advanced: Which in vitro assays are most suitable for evaluating its anticancer activity?
- MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., HT29, A-431) with IC₅₀ values (typical range: 1.6–2.0 µg/mL) .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death.
- Kinase Inhibition : Fluorescence-based assays (e.g., EGFR or CDK inhibition) to identify molecular targets .
Basic: What spectroscopic methods confirm the compound’s structural integrity?
- NMR : ¹H/¹³C NMR verifies vinyl (δ 6.8–7.2 ppm) and thiazole (δ 8.1–8.5 ppm) protons .
- IR : Peaks at 2220 cm⁻¹ (C≡N) and 1700 cm⁻¹ (ester C=O) confirm functional groups .
- X-Ray Crystallography : Resolves spatial arrangement (dihedral angles ~20–25° between aromatic rings) .
Advanced: How does molecular docking elucidate its mechanism of action?
Docking simulations (e.g., AutoDock Vina) reveal:
- Binding Affinity : Thiazole and cyano groups form hydrogen bonds with kinase active sites (e.g., EGFR; ΔG ≈ -9.5 kcal/mol).
- Selectivity : Nitrophenyl substituents enhance interactions with hydrophobic pockets in bacterial enzymes .
Data Contradiction: How to resolve discrepancies in reported IC₅₀ values across studies?
Variability arises from:
- Cell Line Differences : HT29 (IC₅₀: 1.98 µg/mL) vs. A-431 (1.61 µg/mL) due to receptor expression levels .
- Assay Conditions : Serum concentration (e.g., 10% FBS reduces potency by 20%) and incubation time (48 vs. 72 hours). Standardize protocols using CLSI guidelines .
Advanced: How does this compound compare to structurally similar thiazole derivatives?
| Compound | Key Features | IC₅₀ (µg/mL) | Target |
|---|---|---|---|
| Current Compound | Cyclopropylthiazole, isopropyl ester | 1.61–1.98 | EGFR, Gram(-) bacteria |
| (E)-4-((2-Cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide | Nitrophenyl, benzamide | 2.3–2.8 | CDK1, Gram(+) bacteria |
| Structural modifications (e.g., cyclopropyl vs. nitrophenyl) alter solubility and target selectivity . |
Basic: Why is the thiazole ring pivotal for biological activity?
Thiazole’s aromaticity and heteroatoms enable:
- DNA Intercalation : Disrupts replication in cancer cells.
- Enzyme Inhibition : Coordinates with metal ions (e.g., Zn²⁺ in metalloproteases) .
Advanced: What strategies enhance this compound’s pharmacokinetics?
- Prodrug Design : Replace isopropyl ester with PEGylated groups to improve aqueous solubility.
- Metabolic Stability : Introduce fluorine at the 4-position of the benzoate to reduce CYP450 degradation .
Advanced: What challenges arise in crystallizing this compound for structural studies?
- Polymorphism : Multiple crystal forms due to flexible vinyl linkage. Use slow evaporation (acetonitrile/chloroform 1:3) to isolate the stable polymorph.
- Crystallographic Resolution : Heavy atom derivatization (e.g., bromine substitution) improves diffraction quality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
